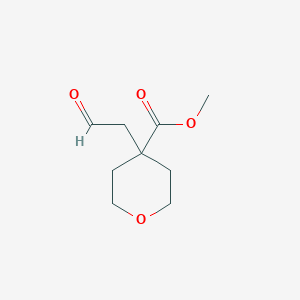

methyl 4-(2-oxoethyl)tetrahydro-2H-pyran-4-carboxylate

Cat. No. B8648433

M. Wt: 186.20 g/mol

InChI Key: IFMJSVLIKKIDEB-UHFFFAOYSA-N

Attention: For research use only. Not for human or veterinary use.

Patent

US08383814B2

Procedure details

4-Allyl-tetrahydro-pyran-4-carboxylic acid methyl ester (11 g, 59.78 mmol) was dissolved in iPrOH (300 mL). To this was added a aqueous solution of NaIO4 (28 g, 130.4 mmol, 2.18 equiv.) in water (300 mL), followed by addition of OsO4 (50 mg, crystals, in one portion) at rt. The solution was stirred with a mechanical stirrer at rt (water bath). After 30 min, milky cloudy product was formed. Stirring was continued for 4 h. TLC (1% MeOH in DCM, and 5% MeOH in DCM) did not detect the SM. An aliquot was taken and dissolved in CDCl3 to run NMR, there was no alkene peak in the sample. The reaction was judged to be complete. The reaction mixture was poured into ice water (200 mL) and EtOAc (200 mL). The two layers were separated and the aqueous layer was extracted with EtOAc (5×50 mL). More water was added to dissolve the solid resulting in a clear solution. The combined extracts were washed with brine, and concentrated to dryness to get a liquid. The liquid was subject to a reduced pressure distillation to remove isopropanol. The remaining liquid was purified on a 80-g silica gel column, eluted with MeOH in DCM: 0% 0-5 min; 5-10% 5-25 min. 10-12% 25-60 min. Note: the product is not UV active. Anisaldehyde visualization was used. The product fractions were collected and concentrated to yield a liquid 6.6 g (60% yield) of the title compound.

Quantity

11 g

Type

reactant

Reaction Step Five

[Compound]

Name

NaIO4

Quantity

28 g

Type

reactant

Reaction Step Six

[Compound]

Name

alkene

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Nine

[Compound]

Name

ice water

Quantity

200 mL

Type

reactant

Reaction Step Ten

Name

Yield

60%

Name

Identifiers

|

REACTION_CXSMILES

|

[CH3:1][O:2][C:3]([C:5]1([CH2:11][CH:12]=C)[CH2:10][CH2:9][O:8][CH2:7][CH2:6]1)=[O:4].CO.CC[O:18]C(C)=O>CC(O)C.O.C(Cl)Cl.O=[Os](=O)(=O)=O>[CH3:1][O:2][C:3]([C:5]1([CH2:11][CH:12]=[O:18])[CH2:6][CH2:7][O:8][CH2:9][CH2:10]1)=[O:4]

|

Inputs

Step One

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

solvent

|

|

Smiles

|

C(Cl)Cl

|

Step Two

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

solvent

|

|

Smiles

|

C(Cl)Cl

|

Step Three

|

Name

|

|

|

Quantity

|

50 mg

|

|

Type

|

catalyst

|

|

Smiles

|

O=[Os](=O)(=O)=O

|

Step Four

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

solvent

|

|

Smiles

|

O

|

Step Five

|

Name

|

|

|

Quantity

|

11 g

|

|

Type

|

reactant

|

|

Smiles

|

COC(=O)C1(CCOCC1)CC=C

|

|

Name

|

|

|

Quantity

|

300 mL

|

|

Type

|

solvent

|

|

Smiles

|

CC(C)O

|

Step Six

[Compound]

|

Name

|

NaIO4

|

|

Quantity

|

28 g

|

|

Type

|

reactant

|

|

Smiles

|

|

|

Name

|

|

|

Quantity

|

300 mL

|

|

Type

|

solvent

|

|

Smiles

|

O

|

Step Seven

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

CO

|

Step Eight

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

CO

|

Step Nine

[Compound]

|

Name

|

alkene

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

|

Step Ten

[Compound]

|

Name

|

ice water

|

|

Quantity

|

200 mL

|

|

Type

|

reactant

|

|

Smiles

|

|

|

Name

|

|

|

Quantity

|

200 mL

|

|

Type

|

reactant

|

|

Smiles

|

CCOC(=O)C

|

Conditions

Stirring

|

Type

|

CUSTOM

|

|

Details

|

Stirring

|

|

Rate

|

UNSPECIFIED

|

|

RPM

|

0

|

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Workups

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

milky cloudy product was formed

|

WAIT

|

Type

|

WAIT

|

|

Details

|

was continued for 4 h

|

|

Duration

|

4 h

|

DISSOLUTION

|

Type

|

DISSOLUTION

|

|

Details

|

dissolved in CDCl3

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

The two layers were separated

|

EXTRACTION

|

Type

|

EXTRACTION

|

|

Details

|

the aqueous layer was extracted with EtOAc (5×50 mL)

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

More water was added

|

DISSOLUTION

|

Type

|

DISSOLUTION

|

|

Details

|

to dissolve the solid

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

resulting in a clear solution

|

WASH

|

Type

|

WASH

|

|

Details

|

The combined extracts were washed with brine

|

CONCENTRATION

|

Type

|

CONCENTRATION

|

|

Details

|

concentrated to dryness

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

to get a liquid

|

DISTILLATION

|

Type

|

DISTILLATION

|

|

Details

|

The liquid was subject to a reduced pressure distillation

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

to remove isopropanol

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

The remaining liquid was purified on a 80-g silica gel column

|

WASH

|

Type

|

WASH

|

|

Details

|

eluted with MeOH in DCM

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

0% 0-5 min

|

|

Duration

|

2.5 (± 2.5) min

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

5-10% 5-25 min

|

|

Duration

|

15 (± 10) min

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

10-12% 25-60 min

|

|

Duration

|

42.5 (± 17.5) min

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

The product fractions were collected

|

CONCENTRATION

|

Type

|

CONCENTRATION

|

|

Details

|

concentrated

|

Outcomes

Product

Details

Reaction Time |

30 min |

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

|

Measurements

| Type | Value | Analysis |

|---|---|---|

| AMOUNT: MASS | 6.6 g | |

| YIELD: PERCENTYIELD | 60% |

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

COC(=O)C1(CCOCC1)CC=O

|

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |